2-Ethyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-4-16-21-20-24(22-16)19(25)18(26-20)17(15-9-5-7-13(2)11-15)23-10-6-8-14(3)12-23/h5,7,9,11,14,17,25H,4,6,8,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZDMQKTPQAUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCCC(C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that 2-Ethyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to diverse biological activities.
Biological Activity
2-Ethyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898361-63-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.5 g/mol. The compound features a thiazolo-triazole core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with thiazolo and triazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that thiazolo-triazole compounds can inhibit cancer cell proliferation through various mechanisms.
- Neurological Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects.
Antimicrobial Activity
Thiazole derivatives are frequently studied for their antimicrobial properties. For instance, a study on related compounds highlighted their efficacy against resistant strains of bacteria and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Candida albicans remains to be fully elucidated but is anticipated based on structural similarities.
Anticancer Activity
Research into thiazolo-triazole compounds has revealed promising anticancer effects. For example:
The specific mechanisms by which this compound exerts its anticancer effects are currently under investigation.
Neurological Research
Compounds similar to 2-Ethyl... have been tested for neuroprotective properties. Studies suggest they may modulate neurotransmitter systems or protect against oxidative stress in neuronal cells. The potential implications for treating neurodegenerative diseases are significant.
Case Studies
Recent case studies focusing on related thiazole derivatives provide insights into their biological activities:
- Case Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various microbial strains. Results indicated broad-spectrum activity with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of several thiazolo-triazole compounds on human cancer cell lines. Results demonstrated significant dose-dependent inhibition of cell growth.
Q & A
What are the common synthetic routes for preparing 2-Ethyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized?
Category: Basic
Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thiazole and triazole precursors. Key steps include:
- Step 1: Formation of the thiazolo-triazole core via condensation of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/ethanol).
- Step 2: Introduction of the (3-methylpiperidin-1-yl)(m-tolyl)methyl group via nucleophilic substitution or Friedel-Crafts alkylation.
- Step 3: Final purification via column chromatography or recrystallization (ethanol/methanol mixtures).
Optimization Strategies:
- Temperature Control: Maintain 70–80°C during cyclization to minimize side reactions .
- Catalysts: Use triethylamine or DMF as catalysts to enhance reaction efficiency .
- Solvent Choice: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Yield Monitoring: Employ TLC or HPLC to track reaction progress and adjust stoichiometry .
How can discrepancies in structural data (e.g., NMR, X-ray crystallography) for this compound be resolved?
Category: Advanced
Answer:
Discrepancies often arise from stereochemical ambiguity or crystallographic refinement errors. Methodological solutions include:
- X-ray Crystallography: Use SHELXT or SHELXL for high-resolution structure determination, ensuring hydrogen atom placement via difference Fourier maps .
- Dynamic NMR: Analyze temperature-dependent NMR spectra to resolve conformational flexibility in the piperidine ring .
- Computational Validation: Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to validate bond angles and torsional strain .
Example Table: Comparison of Crystallographic vs. Computational Bond Lengths
| Bond Type | X-ray Data (Å) | DFT-Optimized (Å) | Deviation |
|---|---|---|---|
| C-N (Triazole) | 1.32 | 1.31 | 0.01 |
| C-S (Thiazole) | 1.71 | 1.69 | 0.02 |
What experimental strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer efficacy)?
Category: Advanced
Answer:
Contradictions may stem from assay variability (e.g., cell line selection, dose ranges). Recommended approaches:
- Standardized Assays: Use identical cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) and ATP-based viability kits .
- Dose-Response Curves: Generate IC₅₀ values across 3–5 log units to assess potency thresholds .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins) to identify non-specific interactions .
- In Vivo Validation: Compare pharmacokinetics in rodent models with matched dosing regimens (oral vs. intraperitoneal) .
How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Category: Advanced
Answer:
A robust SAR framework involves:
Core Modifications: Vary substituents on the thiazole (e.g., 2-ethyl → 2-propyl) and triazole rings .
Side-Chain Exploration: Replace m-tolyl with fluorophenyl or methoxyphenyl to assess electronic effects .
Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .
In Silico Screening: Dock derivatives into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Example Table: SAR of Piperidine Substitutions
| Substituent | IC₅₀ (COX-2 Inhibition, µM) | LogP |
|---|---|---|
| 3-Methylpiperidin | 0.45 | 2.8 |
| 4-Hydroxypiperidin | 1.20 | 1.5 |
| Piperazine | >10 | 0.9 |
What methodologies are recommended for elucidating the mechanism of action of this compound?
Category: Advanced
Answer:
Mechanistic studies require a multi-modal approach:
- Enzyme Assays: Measure inhibition of target enzymes (e.g., HDAC or topoisomerase II) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to purified proteins (e.g., BSA for plasma protein binding) .
- CRISPR-Cas9 Knockouts: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomic Profiling: Use LC-MS to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
How can researchers validate the reproducibility of physicochemical data (e.g., solubility, stability) across laboratories?
Category: Basic
Answer:
Standardized protocols ensure consistency:
- Solubility Testing: Use shake-flask method with PBS (pH 7.4) and quantify via UV-Vis spectroscopy .
- Stability Studies: Store samples at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation products via HPLC-DAD .
- Inter-Laboratory Validation: Share batches with collaborating labs using identical analytical conditions (e.g., Agilent ZORBAX columns) .
Example Table: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Water | 0.3 |
| Ethanol | 12.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
